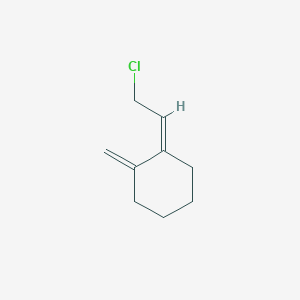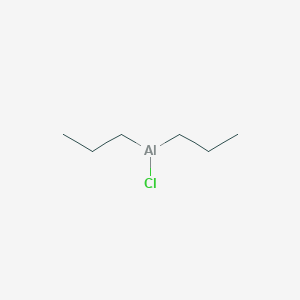
Aluminum, chlorodipropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum, chlorodipropyl- is a chemical compound that consists of aluminum bonded to two propyl groups and one chlorine atom. This compound is part of the broader class of organoaluminum compounds, which are known for their reactivity and utility in various chemical processes. Organoaluminum compounds are often used as catalysts in organic synthesis and industrial processes.
Vorbereitungsmethoden
The synthesis of aluminum, chlorodipropyl- typically involves the reaction of aluminum chloride with propyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of high-purity aluminum and chlorinating agents to achieve a high yield of aluminum, chlorodipropyl-.
Analyse Chemischer Reaktionen
Aluminum, chlorodipropyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: It can be reduced to form aluminum metal and propyl chloride.
Substitution: The chlorine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents.
Common reagents used in these reactions include halogens, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Aluminum, chlorodipropyl- has several scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Research is ongoing to explore the potential use of aluminum, chlorodipropyl- in drug delivery systems and as a therapeutic agent.
Industry: The compound is used in the production of polymers and other materials, where it acts as a catalyst or a reactant.
Wirkmechanismus
The mechanism of action of aluminum, chlorodipropyl- involves its ability to form complexes with other molecules. The aluminum atom in the compound can coordinate with various ligands, leading to the formation of stable complexes. These complexes can then participate in various chemical reactions, including catalysis and molecular transformations. The molecular targets and pathways involved depend on the specific application and the nature of the ligands.
Vergleich Mit ähnlichen Verbindungen
Aluminum, chlorodipropyl- can be compared with other organoaluminum compounds, such as:
Aluminum, triethyl-: This compound has three ethyl groups bonded to aluminum and is widely used as a catalyst in polymerization reactions.
Aluminum, trimethyl-: Similar to triethylaluminum, this compound has three methyl groups and is used in organic synthesis.
Aluminum, dichloromethyl-: This compound has two chlorine atoms and one methyl group bonded to aluminum and is used in various chemical reactions.
The uniqueness of aluminum, chlorodipropyl- lies in its specific reactivity and the types of complexes it can form, which make it suitable for particular applications in research and industry.
Eigenschaften
CAS-Nummer |
3710-19-8 |
|---|---|
Molekularformel |
C6H14AlCl |
Molekulargewicht |
148.61 g/mol |
IUPAC-Name |
chloro(dipropyl)alumane |
InChI |
InChI=1S/2C3H7.Al.ClH/c2*1-3-2;;/h2*1,3H2,2H3;;1H/q;;+1;/p-1 |
InChI-Schlüssel |
ZMXPNWBFRPIZFV-UHFFFAOYSA-M |
Kanonische SMILES |
CCC[Al](CCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


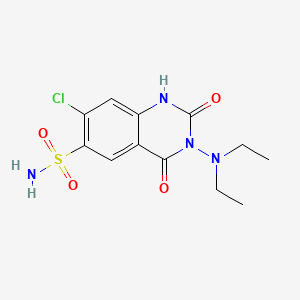

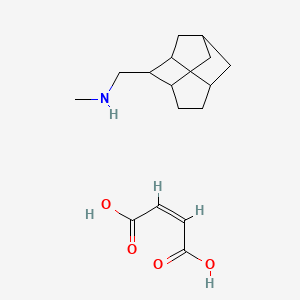
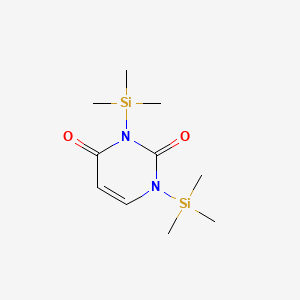

![Ethyl 2-[(5-cyano-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridin-6-yl)sulfanyl]propanoate](/img/structure/B14149644.png)
![Butyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B14149648.png)
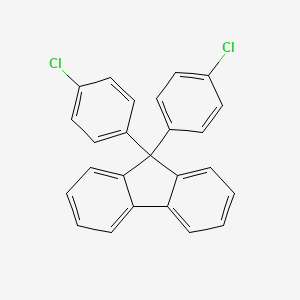
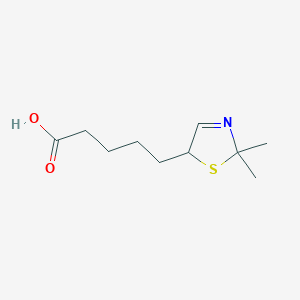
![1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one](/img/structure/B14149665.png)

![3-butyl-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14149685.png)
![2-[(4-Methoxyphenyl)methoxy]benzamide](/img/structure/B14149689.png)
